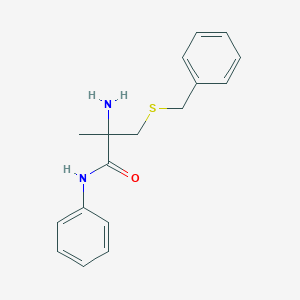
S-Benzyl-2-methyl-N-phenylcysteinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl-2-methyl-N-phenylcysteinamide: is an organic compound that features a benzyl group attached to a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of benzyl bromide and phenyl isocyanate in the presence of a base to facilitate the formation of the desired amide bond .
Industrial Production Methods: Industrial production of S-Benzyl-2-methyl-N-phenylcysteinamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-2-methyl-N-phenylcysteinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
S-Benzyl-2-methyl-N-phenylcysteinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of S-Benzyl-2-methyl-N-phenylcysteinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cysteine derivative part of the molecule can interact with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
S-Benzyl-L-cysteine: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
S-Benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate: Another compound with a benzyl group but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: S-Benzyl-2-methyl-N-phenylcysteinamide is unique due to its combination of benzyl, phenyl, and cysteine derivative groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
63008-82-2 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-3-benzylsulfanyl-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3,(H,19,20) |
InChI Key |
BVKLGKINRUXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















